![molecular formula C10H18N2O B017825 1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one CAS No. 100500-91-2](/img/structure/B17825.png)
1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one
Übersicht
Beschreibung
1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-en-1-yl group and a propan-2-one group. Piperazine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
The synthesis of 1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one typically involves the reaction of piperazine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the compound. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with potential therapeutic effects on the central nervous system. Piperazine derivatives are known for their activity as antipsychotic, antidepressant, and anxiolytic agents.
Biological Research: The compound is used in studies investigating the structure-activity relationships of piperazine derivatives. It serves as a model compound for understanding the interactions between piperazine-based molecules and biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants. Its unique chemical structure makes it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)prop-2-en-1-one: This compound has a similar piperazine ring structure but lacks the propan-2-one group. It exhibits different chemical and biological properties due to the absence of this functional group.
4-(Prop-2-en-1-yl)piperazine: This compound has the prop-2-en-1-yl group but lacks the propan-2-one group. It also shows different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
1-(4-prop-2-enylpiperazin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-4-11-5-7-12(8-6-11)9-10(2)13/h3H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTTYRSYGMSZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCN(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541388 | |
| Record name | 1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100500-91-2 | |
| Record name | 1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


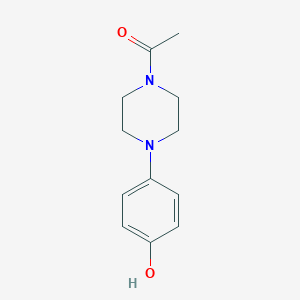
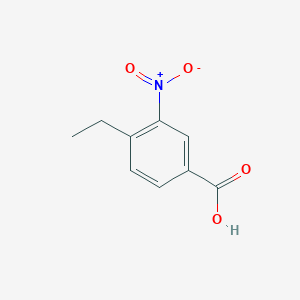
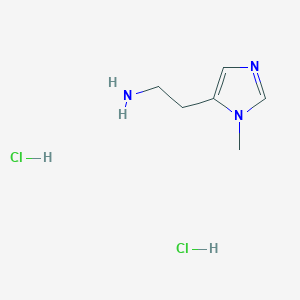

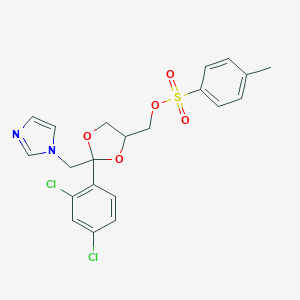
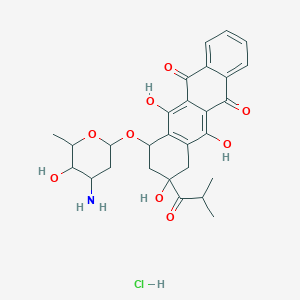
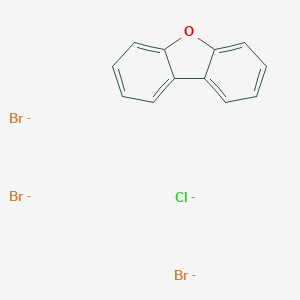
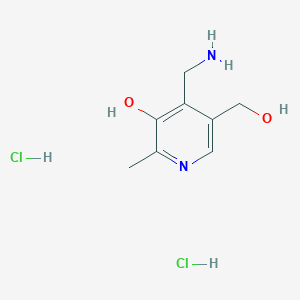
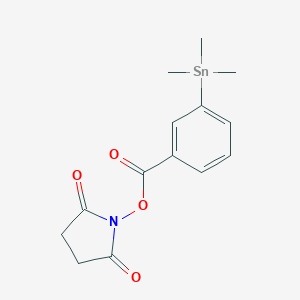
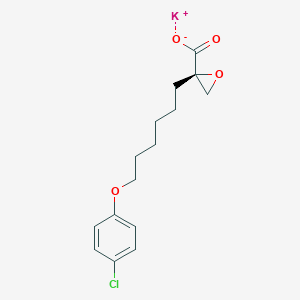
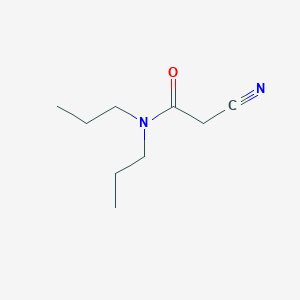
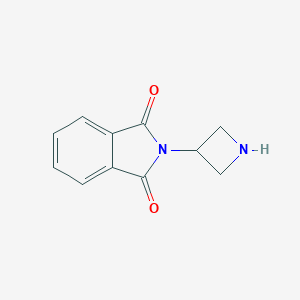
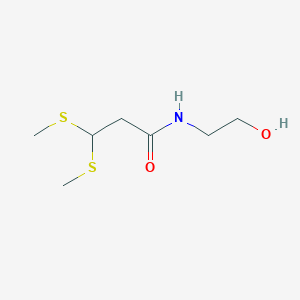
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
